2-Amino-3-iodo-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-iodo-6-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-iodo-6-methylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-Amino-6-methylbenzoic acid. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-iodo-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Conversion to 2-Nitro-3-iodo-6-methylbenzoic acid.
Reduction: Formation of 2-Amino-3-iodo-6-methylbenzylamine.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Amino-3-iodo-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-iodo-6-methylbenzoic acid depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodo-6-methylbenzoic acid: Lacks the amino group, affecting its hydrogen bonding and reactivity.
2-Amino-3-methylbenzoic acid: Lacks the iodine atom, altering its chemical properties and applications.
Uniqueness
2-Amino-3-iodo-6-methylbenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-amino-3-iodo-6-methylbenzoic acid |
InChI |
InChI=1S/C8H8INO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
YNNYXSDROQLNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.